molecular formula C22H27N3O2S B1677361 MMV019313

MMV019313

Cat. No.: B1677361
M. Wt: 397.5 g/mol
InChI Key: NVFMMXVDSJFVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MMV019313 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity . Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.

Chemical Reactions Analysis

MMV019313 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

MMV019313 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of farnesyl/geranylgeranyl diphosphate synthase.

    Biology: It is used to investigate the role of isoprenoid biosynthesis in Plasmodium falciparum.

    Medicine: It is being explored as a potential antimalarial drug due to its high selectivity and potency against the malaria parasite.

    Industry: It may be used in the development of new antimalarial therapies and other pharmaceuticals.

Mechanism of Action

MMV019313 exerts its effects by inhibiting the bifunctional farnesyl/geranylgeranyl diphosphate synthase in Plasmodium falciparum. This enzyme is a key branchpoint in the isoprenoid biosynthesis pathway, which is essential for the survival of the parasite. By binding to a novel small-molecule binding site, this compound disrupts the enzyme’s activity, leading to the inhibition of parasite growth and replication .

Comparison with Similar Compounds

MMV019313 is unique compared to other inhibitors of farnesyl/geranylgeranyl diphosphate synthase due to its non-bisphosphonate structure. Similar compounds include:

This compound’s superior physicochemical properties and high selectivity for the parasite enzyme make it a promising candidate for further development .

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[3-(azepan-1-yl)propyl]-5-methyl-4-oxothieno[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C22H27N3O2S/c1-24-18-10-5-4-9-16(18)20-17(22(24)27)15-19(28-20)21(26)23-11-8-14-25-12-6-2-3-7-13-25/h4-5,9-10,15H,2-3,6-8,11-14H2,1H3,(H,23,26)

InChI Key

NVFMMXVDSJFVNO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=C(S3)C(=O)NCCCN4CCCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MMV019313;  MMV-019313;  MMV 019313

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.